molecular formula C14H11FN2O2 B5587059 3-fluoro-N'-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]benzohydrazide

3-fluoro-N'-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]benzohydrazide

Cat. No.: B5587059
M. Wt: 258.25 g/mol
InChI Key: PYSQALCDBYJCDN-DFNGEEKMSA-N
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Description

3-fluoro-N’-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]benzohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a fluoro group, a furan ring, and a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N’-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]benzohydrazide typically involves the condensation of 3-fluorobenzohydrazide with (1E,2E)-3-(furan-2-yl)prop-2-en-1-al. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N’-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide moiety to amines.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of amines and related compounds.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-fluoro-N’-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]benzohydrazide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: The compound is explored for its use in the development of organic semiconductors and other advanced materials.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 3-fluoro-N’-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]benzohydrazide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or interact with cellular receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-fluoro-N’-[(1E,2E)-3-(phenyl)prop-2-en-1-ylidene]benzohydrazide
  • 3-fluoro-N’-[(1E,2E)-3-(thiophene-2-yl)prop-2-en-1-ylidene]benzohydrazide

Uniqueness

3-fluoro-N’-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]benzohydrazide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

3-fluoro-N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O2/c15-12-5-1-4-11(10-12)14(18)17-16-8-2-6-13-7-3-9-19-13/h1-10H,(H,17,18)/b6-2+,16-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYSQALCDBYJCDN-DFNGEEKMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NN=CC=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)C(=O)N/N=C/C=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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